molecular formula C7H3ClFNS B136207 2-Chloro-7-fluorobenzo[d]thiazole CAS No. 154327-28-3

2-Chloro-7-fluorobenzo[d]thiazole

Cat. No.: B136207
CAS No.: 154327-28-3
M. Wt: 187.62 g/mol
InChI Key: GQPCQNLKLWGDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-fluorobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H3ClFNS and its molecular weight is 187.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Pharmacological Evaluation : A study by Gurupadayya et al. (2008) involved the synthesis of various derivatives of 7-chloro-6-fluoro-2-arylidenylaminobenzo[1,3]thiazole. These compounds were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities.

  • Anthelmintic Activity : A paper by Javali et al. (2010) explored the synthesis of fluoro-substituted benzothiazole derivatives for biological and pharmacological screening, including antibacterial activity.

  • Chemical Binding and Spectroscopy Studies : Research by Sun et al. (2008) focused on evaluating the binding capability of benzothiazoline-2-thione derivatives with gold through DFT calculations and FT-Raman spectroscopy.

  • Antimicrobial and Cytotoxic Studies : A study by Sumangala et al. (2012) synthesized novel 2,4-disubstituted-[1,3]-thiazole derivatives. These compounds were tested for antimicrobial activity and cytotoxicity.

  • Fluorogenic Reagent for Thiols : Imai et al. (1983) developed a new fluorogenic reagent, ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), for the detection of thiol compounds. This reagent showed superior reactivity compared to its 7-chloro analog Imai et al. (1983).

  • Synthesis and Characterization for Binding Studies : Kumar et al. (2017) synthesized and characterized a new imine-based molecule for antifungal activity and BSA binding studies Kumar et al. (2017).

Chemical Synthesis and Characterization

  • Cationic Carbene Complexes : Research by Fraser et al. (1974) involved the reaction of 2-chloro derivatives with various metals to yield cationic carbene complexes Fraser et al. (1974).

  • Synthesis of Schiff's Bases and Their Evaluation : Bannimath et al. (2010) synthesized new series of Schiff's bases from 7-chloro-6-fluoro-2-aminobenzothiazole and evaluated them for analgesic and anti-inflammatory activities Bannimath et al. (2010).

  • Analysis of Pharmaceutical Amines : Elbashir et al. (2011) discussed the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) as a reagent for the determination of pharmaceutical amines Elbashir et al. (2011).

  • Magnetic Single-Molecule Magnets : Langley et al. (2016) enhanced the magnetic properties of {CrLn} single-molecule magnets by substituting bridging ligands with 2-chloro-4,5-fluorobenzoate Langley et al. (2016).

  • Synthesis of Thiazolidinone Compounds : Saleh et al. (2020) synthesized thiazolidinone compounds derived from Schiff bases and evaluated their laser and biological efficacy Saleh et al. (2020).

  • Antitumor Activity of Benzothiazole Derivatives : Bolakatti et al. (2014) synthesized a series of benzothiazole derivatives and screened them for in vitro cytotoxicity against various cancer cell lines Bolakatti et al. (2014).

  • Solid-Phase Synthesis of Heterocyclic Scaffolds : Křupková et al. (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid for the synthesis of various heterocyclic scaffolds Křupková et al. (2013).

  • Regioselective Intramolecular Arylthiolations : Sahoo et al. (2012) studied the intramolecular C–S bond formation in aryl thioureas using Cu(I) and Pd(II) catalysts Sahoo et al. (2012).

  • Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran : Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives and tested them against human cancer cell lines Hammam et al. (2005).

  • Organolithium Reactions with Halobenzoic Acids : Gohier et al. (2003) examined the reactions of organolithium reagents with unprotected 2-halobenzoic acids Gohier et al. (2003).

  • Synthesis of Fluazolate : Hsieh et al. (2016) achieved the synthesis of fluazolate via regioselective cyclocondensation and nucleophilic substitution-cyclization strategies Hsieh et al. (2016).

  • Ortho-Lithiation of Substituted Fluoroarenes : Mongin and Schlosser (1996) investigated the deprotonation of fluoroarenes with chloro or bromo substituents Mongin and Schlosser (1996).

Mechanism of Action

While the specific mechanism of action for “2-Chloro-7-fluorobenzo[d]thiazole” is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities . They have been found to have antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “2-Chloro-7-fluorobenzo[d]thiazole” and other benzothiazole derivatives are likely to involve further exploration of their biological activities and potential applications in drug design . The development of new synthesis methods and patterns of reactivity may also be a focus of future research .

Biochemical Analysis

Biochemical Properties

2-Chloro-7-fluorobenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been linked to hepatotoxicity and nephrotoxicity in animal studies. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via organic anion transporters, affecting its intracellular concentration and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-chloro-7-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPCQNLKLWGDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.